molecular formula C18H21NO B1621789 3-(Diphenylmethoxy)piperidine CAS No. 78503-38-5

3-(Diphenylmethoxy)piperidine

Cat. No.: B1621789
CAS No.: 78503-38-5
M. Wt: 267.4 g/mol
InChI Key: ZVMFVQWWCVDATC-UHFFFAOYSA-N
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Description

3-(Diphenylmethoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a diphenylmethoxy group at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethoxy)piperidine typically involves the reaction of piperidine with diphenylmethanol. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of diphenylmethanol to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Methods such as catalytic hydrogenation and palladium-catalyzed coupling reactions are often employed to streamline production .

Chemical Reactions Analysis

Types of Reactions: 3-(Diphenylmethoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products:

Scientific Research Applications

3-(Diphenylmethoxy)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(Diphenylmethoxy)piperidine involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial in cell survival and proliferation. The compound may also act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike simple piperidine or diphenylmethanol, the combination of these moieties in this compound results in enhanced biological activity and potential therapeutic applications .

Properties

IUPAC Name

3-benzhydryloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)20-17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMFVQWWCVDATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376197
Record name 3-(DIPHENYLMETHOXY)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78503-38-5
Record name 3-(DIPHENYLMETHOXY)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting material is prepared as follows. The mixture of 8.28 g of diphenylmethanol, 5.05 g of 3-hydroxypiperidine and 9.5 g of p-toluene sulfonic acid monohydrate is heated to 160°-165° while evacuating the evolving water rapidly. After the water emission ceases, the mixture is heated to said temperature for 3 hours. It is allowed to cool to room temperature and is partitioned between 2 N aqueous sodium hydroxide and diethyl ether. The organic solution is separated, washed with water and saturated aqueous sodium chloride, dried and evaporated. The residue is taken up in diethyl ether, the solution extracted with 0.1 N hydrochloric acid, the extract washed with diethyl ether and made basic with saturated aqueous ammonia. It is re-extracted with diethyl ether, the extract dried and evaporated, to yield the 3-diphenylmethoxypiperidine as an oil.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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